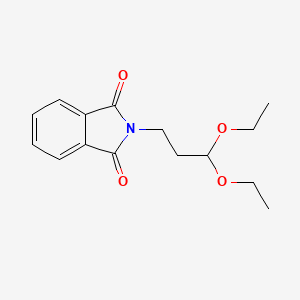
1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction may proceed through the formation of an intermediate imide, which is then further functionalized to introduce the 3,3-diethoxypropyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反应分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate biological processes.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials, such as polymers or coatings, with specific properties.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds to 1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- include other isoindole derivatives with different substituents. Examples include:
- 1H-Isoindole-1,3(2H)-dione, 2-(2-ethoxyethyl)-
- 1H-Isoindole-1,3(2H)-dione, 2-(3-methoxypropyl)-
- 1H-Isoindole-1,3(2H)-dione, 2-(4-methylpentyl)-
Uniqueness
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- lies in its specific substituent, the 3,3-diethoxypropyl group, which may impart distinct chemical and physical properties
属性
CAS 编号 |
2453-90-9 |
|---|---|
分子式 |
C15H19NO4 |
分子量 |
277.31 g/mol |
IUPAC 名称 |
2-(3,3-diethoxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H19NO4/c1-3-19-13(20-4-2)9-10-16-14(17)11-7-5-6-8-12(11)15(16)18/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI 键 |
RVXQZFFRHOTZKR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CCN1C(=O)C2=CC=CC=C2C1=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)
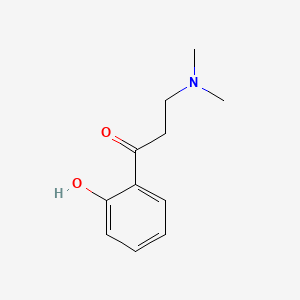
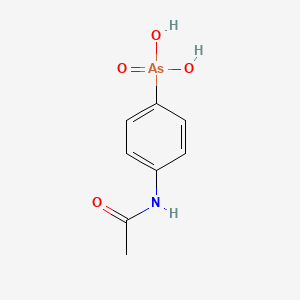
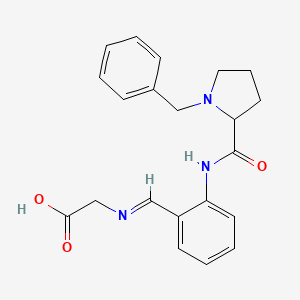
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
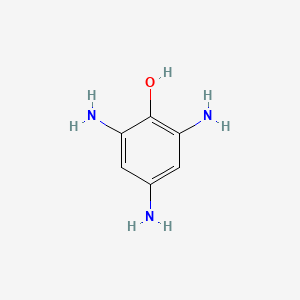

![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one](/img/structure/B14753793.png)
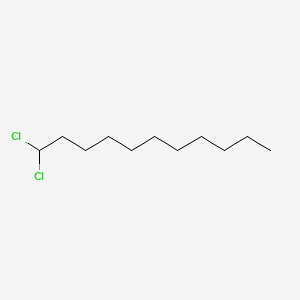

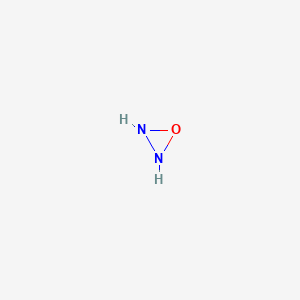
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)

